An In-depth Technical Guide to the Structure and Reactivity of 4-(Difluoromethyl)-2,3,5-trifluoropyridine
An In-depth Technical Guide to the Structure and Reactivity of 4-(Difluoromethyl)-2,3,5-trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(difluoromethyl)-2,3,5-trifluoropyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of both fluorine atoms and a difluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability of parent molecules. This document details the structural features, spectroscopic characterization, and reactivity profile of this compound, with a particular focus on its utility as a versatile building block in organic synthesis.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern drug design and the development of advanced agrochemicals.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2]
The pyridine ring is a common scaffold in a vast array of pharmaceuticals and agrochemicals. The incorporation of multiple fluorine atoms onto this ring system, as seen in 4-(difluoromethyl)-2,3,5-trifluoropyridine, creates a highly electron-deficient aromatic core. This electronic feature is pivotal to the reactivity of the molecule, rendering it susceptible to specific chemical transformations.
The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions while offering improved metabolic stability. Its moderate lipophilicity also provides a valuable tool for fine-tuning the overall physicochemical profile of a lead compound.
This guide will delve into the specific attributes of 4-(difluoromethyl)-2,3,5-trifluoropyridine, providing a foundational understanding for its application in the synthesis of novel, high-value compounds.
Molecular Structure and Physicochemical Properties
4-(Difluoromethyl)-2,3,5-trifluoropyridine possesses a unique substitution pattern that dictates its chemical behavior.
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Pyridine Core: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which, in conjunction with the fluorine substituents, significantly lowers the electron density of the aromatic system.
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Fluorine Substituents (C2, C3, C5): The three fluorine atoms further enhance the electron-deficient nature of the ring, activating it towards nucleophilic attack.
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Difluoromethyl Group (C4): This group is a key modulator of the molecule's properties. It is a lipophilic hydrogen bond donor and is metabolically more stable than many other functional groups.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 84940-48-7 | [3] |
| Molecular Formula | C₆H₂F₅N | [3] |
| Molecular Weight | 183.08 g/mol | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton spectrum will be characterized by a single resonance for the proton of the difluoromethyl group. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (JHF).
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¹³C NMR: The carbon spectrum will show six distinct resonances corresponding to the five carbons of the pyridine ring and the carbon of the difluoromethyl group. The signals for the carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: The fluorine spectrum will be the most informative, with distinct signals for the fluorine atoms at the C2, C3, and C5 positions, as well as a signal for the difluoromethyl group. The coupling patterns between the different fluorine nuclei will provide valuable information about their spatial relationships.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-(difluoromethyl)-2,3,5-trifluoropyridine, the molecular ion peak [M]⁺ would be expected at m/z 183.08.
Synthesis of 4-(Difluoromethyl)-2,3,5-trifluoropyridine
While a specific, detailed experimental protocol for the synthesis of 4-(difluoromethyl)-2,3,5-trifluoropyridine is not available in the reviewed literature, general strategies for the synthesis of fluorinated pyridines can be adapted. A common approach involves the fluorination of a pre-functionalized pyridine ring.
One plausible synthetic route could involve the following conceptual steps, based on established methods for similar compounds:[2]
Figure 1. A conceptual workflow for the synthesis of 4-(difluoromethyl)-2,3,5-trifluoropyridine.
A key challenge in such a synthesis would be the selective introduction of the fluorine atoms and the difluoromethyl group at the desired positions. The specific reagents and reaction conditions would need to be carefully optimized to achieve a good yield and purity of the final product.
Reactivity Profile: A Versatile Synthetic Building Block
The electron-deficient nature of the pyridine ring in 4-(difluoromethyl)-2,3,5-trifluoropyridine is the primary driver of its reactivity. The molecule is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the fluorine atoms. The positions ortho and para to the ring nitrogen (C2 and C6, and C4 respectively) are the most activated towards nucleophilic attack. In the case of 4-(difluoromethyl)-2,3,5-trifluoropyridine, the C2 and C5 positions are likely to be the most reactive sites for nucleophilic displacement.
The general mechanism for an SNAr reaction on a fluorinated pyridine is as follows:
Figure 2. A simplified representation of the nucleophilic aromatic substitution (SNAr) mechanism.
A wide range of nucleophiles can be employed in these reactions, including:
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O-Nucleophiles: Alcohols, phenols
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N-Nucleophiles: Amines, anilines, heterocycles
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S-Nucleophiles: Thiols, thiophenols
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C-Nucleophiles: Grignard reagents, organolithium compounds
The ability to selectively replace one or more fluorine atoms with various functional groups makes 4-(difluoromethyl)-2,3,5-trifluoropyridine a highly valuable and versatile building block for the synthesis of a diverse range of complex molecules.
Applications in Drug Discovery and Agrochemicals
The unique combination of a polyfluorinated pyridine ring and a difluoromethyl group makes this molecule an attractive starting material for the synthesis of novel bioactive compounds.
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In Medicinal Chemistry: The introduction of this scaffold into drug candidates can lead to improved metabolic stability, enhanced binding affinity to target proteins, and optimized lipophilicity for better cell permeability.[1]
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In Agrochemicals: Fluorinated pyridines are key components of many modern herbicides, fungicides, and insecticides.[2] The use of 4-(difluoromethyl)-2,3,5-trifluoropyridine as a starting material could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.
Safety and Handling
Based on the safety data for a closely related compound, 2,3,5-Trifluoropyridine, appropriate safety precautions should be taken when handling 4-(difluoromethyl)-2,3,5-trifluoropyridine.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Storage: Store in a tightly closed container in a cool, dry place.
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In case of contact:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Skin: Wash with plenty of soap and water.
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Inhalation: Move person to fresh air and keep comfortable for breathing.
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Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-(Difluoromethyl)-2,3,5-trifluoropyridine is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its electron-deficient pyridine ring is primed for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The presence of the difluoromethyl group offers additional advantages in terms of metabolic stability and the potential for hydrogen bonding interactions. While detailed synthetic and spectroscopic data for this specific molecule are not widely published, its structural similarity to other well-characterized fluorinated pyridines provides a strong basis for its exploration and utilization in the development of novel, high-performance chemical entities.
References
[5] Shigeo Yasuda. Detailed experimental procedure for the synthesis of 4-fluoropyridine. 専修大学自然科学研究所紀要, 51, 63-68 (2018). [2] T. Funaki. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142 (2021). [6] Filyakova, et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), (2024). [7] CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. [1] NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [8] (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [9] A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem. [10] Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. [3] 84940-48-7|4-(Difluoromethyl)-2,3,5-trifluoropyridine - BLDpharm. [11] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. [12] US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents. [13] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [14] Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. [15] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. [16] Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC. [17] Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylate. [18] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. [4] 2,3,5-Trifluoropyridine | Jiayuan. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine - Sigma-Aldrich. [19] Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. [20] Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [21] 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. [22] 2,3,5-Trifluoropyridine 76469-41-5 wiki - Guidechem.
Sources
- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 84940-48-7|4-(Difluoromethyl)-2,3,5-trifluoropyridine|BLD Pharm [bldpharm.com]
- 4. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 13. jelsciences.com [jelsciences.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amfluoro.com [amfluoro.com]
- 18. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 22. Page loading... [wap.guidechem.com]
